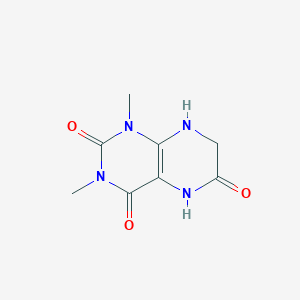
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure and properties make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- typically involves multi-step organic reactions. Common starting materials include guanine derivatives and other nitrogen-containing heterocycles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems might be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher pteridine derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in chemotherapy.
Uniqueness
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- is unique due to its specific structural features and reactivity. Its distinct properties make it valuable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C8H10N4O3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-7,8-dihydro-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(10-4(13)3-9-6)7(14)12(2)8(11)15/h9H,3H2,1-2H3,(H,10,13) |
Clave InChI |
CXTFFJRORYKAQD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
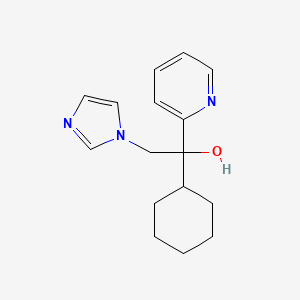
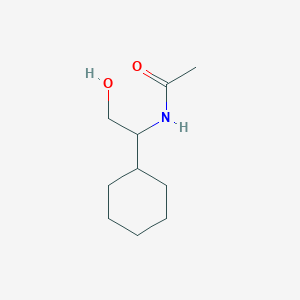

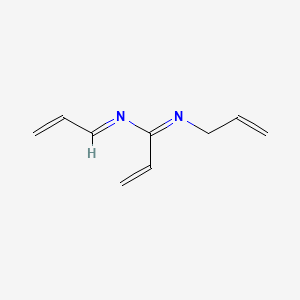
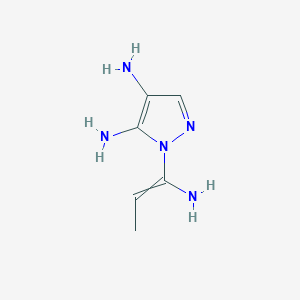
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
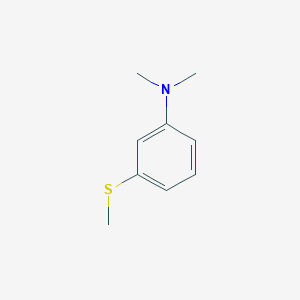
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
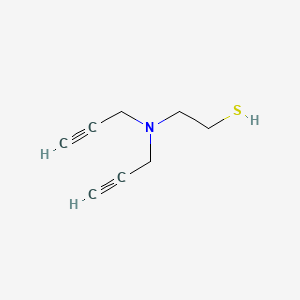
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
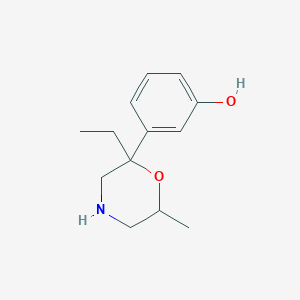
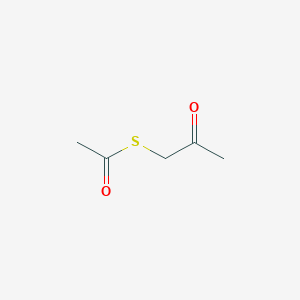
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
